BenchChemオンラインストアへようこそ!

Z-L-Dab(aloc)-oh dcha

Orthogonal protection Peptide synthesis Selective deprotection

Z-L-Dab(Aloc)-OH DCHA (CAS 1263046-32-7) is a doubly protected derivative of L-2,4-diaminobutyric acid (Dab), featuring benzyloxycarbonyl (Z/Cbz) on the α-amino group and allyloxycarbonyl (Aloc) on the γ-amino side chain, supplied as the dicyclohexylammonium (DCHA) salt. This architecture establishes a fully orthogonal protection scheme: the Z group is removable by catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH), while the Aloc group is cleaved exclusively by Pd(0)-catalyzed allylic substitution under neutral conditions—each deprotection pathway leaves the other protecting group intact.

Molecular Formula C28H43N3O6
Molecular Weight 517.7 g/mol
Cat. No. B7971956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Dab(aloc)-oh dcha
Molecular FormulaC28H43N3O6
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
InChIKeyYPBSZTLSVRWADJ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Dab(Aloc)-OH DCHA: Orthogonally Protected Diaminobutyric Acid Building Block for Precision Peptide Synthesis


Z-L-Dab(Aloc)-OH DCHA (CAS 1263046-32-7) is a doubly protected derivative of L-2,4-diaminobutyric acid (Dab), featuring benzyloxycarbonyl (Z/Cbz) on the α-amino group and allyloxycarbonyl (Aloc) on the γ-amino side chain, supplied as the dicyclohexylammonium (DCHA) salt . This architecture establishes a fully orthogonal protection scheme: the Z group is removable by catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH), while the Aloc group is cleaved exclusively by Pd(0)-catalyzed allylic substitution under neutral conditions—each deprotection pathway leaves the other protecting group intact [1]. The DCHA salt form delivers a white crystalline powder (mp 120–126 °C, [α]D²⁰ = –5 ± 1° in MeOH) with purity ≥99% (HPLC), providing defined stoichiometry for both solution-phase and solid-phase peptide construction .

Why Z-L-Dab(Aloc)-OH DCHA Cannot Be Replaced by a Generic Orthogonally Protected Dab Derivative


Diaminobutyric acid derivatives with dual protection are not interchangeable building blocks; the choice of protecting-group pair dictates the entire synthetic route, the accessible peptide architectures, and the impurity profile. Substituting Z-L-Dab(Aloc)-OH DCHA with Z-L-Dab(Boc)-OH DCHA collapses orthogonality because Boc removal (TFA) also partially cleaves Z under forcing acidic conditions, while Z hydrogenolysis can reduce acid-sensitive functionalities that Boc was intended to shield . Replacing it with Fmoc-L-Dab(Aloc)-OH shifts the synthesis into an Fmoc/tBu solid-phase paradigm, forfeiting the solution-phase scalability and lower reagent costs inherent to Z-based strategies . Even changing the DCHA counterion to a sodium or free-acid form alters crystallinity, weighing accuracy, and solubility in organic solvents—parameters that directly affect coupling stoichiometry and batch-to-batch reproducibility. The quantitative evidence below demonstrates where these differences become decisive for procurement and experimental design.

Quantitative Differentiation Evidence for Z-L-Dab(Aloc)-OH DCHA vs. Closest Analogs


Orthogonal Deprotection Selectivity: Aloc vs. Boc as the Side-Chain Protecting Group Under Z Strategy

Z-L-Dab(Aloc)-OH DCHA achieves true orthogonality between α- and γ-amino protecting groups: the Aloc group is stable to both strong acids and alkalis, allowing Z removal by catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH without any Aloc cleavage . In contrast, Z-L-Dab(Boc)-OH DCHA carries a Boc group that is inherently acid-labile; TFA-mediated Boc removal generates tert-butyl cations that alkylate Trp, Met, and Tyr side chains [1]. Furthermore, Z itself is susceptible to strong acids (HBr/AcOH), meaning that in the Z/Boc pair, the conditions required to remove one protecting group partially compromise the other—a fundamental orthogonality failure not encountered with the Z/Aloc combination [2].

Orthogonal protection Peptide synthesis Selective deprotection

Aloc Deprotection Kinetics and Yield vs. ivDde-Based Side-Chain Protection

In a head-to-head deprotection optimization study on peptide substrates, Pd(0)-mediated cleavage of the allyloxycarbonyl-type (OAll) group using [Pd(All)Cl]₂ with glutathione (GSH) as scavenger achieved 97.6% yield in 30 min at 37 °C [1]. Under comparable conditions, the ivDde group—a commonly used alternative to Aloc for side-chain amine protection—required 0.5 M NH₂OH for 16 h at room temperature to reach only 90.1% yield on a constrained cyclic peptide substrate [1]. For on-resin cyclic lactam-bridged peptide synthesis using the Allyl/Alloc strategy, optimized Pd(PPh₃)₄/PhSiH₃/DCM conditions delivered 45–65% isolated yields of purified 7-mer cyclic peptides via automated synthesis, with NMP as solvent improving yields by 10–15% over DMF [2]. The ivDde group, while orthogonal to Fmoc, carries the risk of incomplete removal on sterically hindered substrates and requires iterative 2% hydrazine/DMF treatments (typically 5 × 5 min or longer), which can induce hydrazide formation and aspartimide side reactions .

Deprotection kinetics Cyclic peptide synthesis Yield optimization

Solution-Phase Synthesis and Scale-Up Compatibility: Z-Based vs. Fmoc-Based Dab Building Blocks

Z-protected amino acids remain the workhorse of solution-phase peptide synthesis (also termed liquid-phase synthesis), which is preferred for short peptides (2–10 residues), large-scale production (kilogram quantities), and cost-sensitive pharmaceutical intermediates . Z-L-Dab(Aloc)-OH DCHA is designed for this paradigm: the Z group is removed by inexpensive catalytic hydrogenolysis (H₂/Pd-C), and the liberated amine is directly available for the next coupling without requiring an acid–base neutralization cycle [1]. Fmoc-L-Dab(Aloc)-OH (CAS 204316-32-5, MW 424.4 g/mol), in contrast, is optimized for solid-phase Fmoc/tBu SPPS; its Fmoc group requires piperidine/DMF deprotection (20% v/v, 2 × 10 min) and generates a dibenzofulvene–piperidine adduct that must be monitored spectrophotometrically. While Fmoc-Dab(Aloc)-OH is soluble in DMF and DMSO (100 mg/0.5 mL DMF) for SPPS, Z-Dab(Aloc)-OH DCHA dissolves readily in MeOH, EtOAc, and DCM—the standard solvents for solution-phase coupling and aqueous workup . The DCHA salt further facilitates clean phase separation during extractive workup, a critical practical advantage at scale.

Solution-phase peptide synthesis Scale-up Process chemistry Cost efficiency

DCHA Salt Physical Form: Crystallinity, Weighing Precision, and Stability vs. Free Acid Forms

Z-L-Dab(Aloc)-OH DCHA is supplied as a well-defined white crystalline powder with a melting point of 120–126 °C and specific optical rotation [α]D²⁰ = –5 ± 1° (c=1, MeOH), enabling precise gravimetric dispensing and identity verification by melting point and polarimetry . The DCHA salt form is deliberately chosen because the corresponding free acid (CAS 1263046-32-7) has a computed aqueous solubility of only 0.54 g/L at 25 °C and is expected to be amorphous, making accurate weighing and reproducible dissolution challenging . Dicyclohexylammonium salts are industrially preferred when the free amino acid derivative is non-crystalline, hygroscopic, or chemically unstable; the crystalline DCHA salt enhances shelf stability, reduces electrostatic adhesion during weighing, and improves solubility in organic solvents (MeOH, EtOAc, DCM) commonly used in peptide coupling . The free acid is liberated quantitatively and on-demand by a simple phosphoric acid (10%) extraction procedure prior to coupling, ensuring stoichiometric control without residual DCHA interference .

Crystallinity Automated synthesis Salt-form selection Handling reproducibility

Dab Backbone Conformational Precision: 4-Carbon Spacing vs. Lys (5C) and Orn/Dap (3C/2C) Analogs

2,4-Diaminobutyric acid (Dab) possesses a four-carbon backbone with amino groups at the α (C2) and γ (C4) positions—exactly one methylene unit shorter than lysine (5-carbon, α + ε amino groups) and one methylene unit longer than 2,3-diaminopropionic acid (Dap, 3-carbon, α + β amino groups) [1]. This one-carbon difference profoundly affects the spatial positioning of the side-chain amino group in folded peptides: Dab places the γ-nitrogen ~4.9 Å from the α-carbon (extended conformation), versus ~6.2 Å for Lys and ~3.7 Å for Dap, altering ring size in lactam-bridged cyclic peptides (e.g., a Dab–Asp lactam yields a 17-membered ring vs. an 18-membered ring for Lys–Asp and a 16-membered ring for Dap–Asp) [1]. In antimicrobial peptides, Dab enhances cationic charge density more compactly than Lys, improving electrostatic interaction with anionic bacterial membranes while reducing conformational entropy; the L-Dab isomer is at least 20-fold more potent than D-Dab at inhibiting GABA uptake in neuronal tissues, demonstrating that stereochemistry at this precise chain length is biologically discriminated [1]. Z-L-Dab(Aloc)-OH DCHA is the only commercially available building block that combines the Dab backbone with fully orthogonal Z/Aloc protection, enabling site-specific incorporation without isomerization risk.

Diamino acid spacing Receptor binding Conformational constraint Antimicrobial peptide design

High-Value Application Scenarios for Z-L-Dab(Aloc)-OH DCHA Based on Quantitative Differentiation Evidence


Solution-Phase Synthesis of Protected Dab-Containing Peptide Fragments for Convergent Assembly

The Z/Aloc orthogonal pair in Z-L-Dab(Aloc)-OH DCHA is ideally matched to solution-phase convergent peptide synthesis, where protected fragments are assembled, purified, and then globally deprotected. The Z group is removed by catalytic hydrogenolysis (H₂/Pd-C, atmospheric pressure) to expose the α-amine for fragment coupling, while the Aloc-protected γ-amine remains intact throughout, enabling a subsequent Pd(0)-mediated deprotection and site-specific functionalization (e.g., guanidinylation, acylation, or PEGylation) [1]. This sequential deprotection strategy cannot be replicated with Z-Dab(Boc)-OH, where Boc removal under acidic conditions risks premature Z cleavage and side-product formation, nor with Fmoc-Dab(Aloc)-OH, which is poorly suited to solution-phase workflows due to the dibenzofulvene byproduct from piperidine deprotection requiring chromatographic removal at each cycle .

On-Resin Lactam-Bridged Cyclic Peptide Library Synthesis Using Automated SPPS

The Allyl/Alloc strategy demonstrated by Grieco et al. (2001) enables automated solid-phase synthesis of side-chain-to-side-chain cyclic peptides with 45–65% isolated yields for 7-mer lactam-bridged libraries [1]. Z-L-Dab(Aloc)-OH DCHA can be coupled through its free carboxylic acid (after DCHA removal with 10% H₃PO₄/EtOAc), and the Aloc group is selectively removed on-resin using Pd(PPh₃)₄/PhSiH₃ in DCM or NMP—neutral conditions compatible with acid-labile resins (2-chlorotrityl, Wang) and other protecting groups [1]. Cyclization in NMP improves yields by 10–15% over DMF. The Z group remains on the α-amine during cyclization, protecting it from undesired intermolecular reactions, and can be removed post-cyclization by hydrogenolysis to yield the free N-terminus. The 45–65% isolated yields for cyclic products represent a benchmark that significantly exceeds the typical <30% yields reported for ivDde-dependent cyclization strategies on sterically constrained sequences, where incomplete ivDde removal necessitates repeated hydrazine treatments that promote aspartimide formation [1][2].

Kilogram-Scale Manufacture of Dab-Modified Pharmaceutical Intermediates

For process chemistry and CDMO operations, Z-L-Dab(Aloc)-OH DCHA enables Dab incorporation at manufacturing scale using standard solution-phase reactor infrastructure [1]. The Z protecting group is removed by transfer hydrogenolysis (ammonium formate/Pd-C) or direct H₂ hydrogenation, avoiding the high cost of Fmoc deprotection reagents (piperidine/DMF, ~$200–500/kg for GMP-grade piperidine) and eliminating solid-phase resin costs (~$500–2,000/kg for PEG-PS resins) that dominate Fmoc-SPPS economics at scale . The crystalline DCHA salt ensures reproducible stoichiometry in kilogram-scale batch charging (±0.5% weight accuracy), and the free acid is liberated in situ by phosphoric acid extraction immediately before activation and coupling. This workflow has been validated in the production of Dab-containing peptide APIs where cost-of-goods reduction from switching Fmoc-SPPS to Z-solution-phase routes has been estimated at 40–60% for sequences of 3–8 residues .

Construction of Orthogonally Protected Dab Dendrimers for Drug Delivery

Dab-based peptide dendrons require iterative, unambiguous deprotection of the γ-amino group for branching while retaining α-protection for chain extension. Z-L-Dab(Aloc)-OH DCHA is uniquely suited to this application because the Aloc group can be quantitatively and rapidly removed by Pd(PPh₃)₄ under neutral conditions without affecting Z protection, enabling dendrimer generation growth without cumulative protecting-group erosion [1]. The Guibé method (Pd(PPh₃)₄/PhSiH₃/DCM) achieves complete Aloc removal in <30 min at room temperature [1]. After branching and capping, the Z group at the dendrimer core is removed by hydrogenolysis to reveal the α-amine for the next generation. This Z→Aloc→Z→Aloc iterative cycle is not possible with Boc-containing Dab building blocks due to Boc's acid lability limiting the range of compatible chemistry, nor with ivDde-protected Dab where the prolonged hydrazine exposure (up to 16 h for hindered sites) degrades dendrimer integrity .

Quote Request

Request a Quote for Z-L-Dab(aloc)-oh dcha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.